N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
Description
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic benzamide derivative featuring a 1,2,4-thiadiazole ring substituted with a methyl group at position 3 and an N-butylbenzamide moiety. This compound has been synthesized in pharmaceutical research contexts, particularly as an intermediate in the development of glucokinase activators, as evidenced by its inclusion in a synthesis protocol involving hydrochloric acid and methanol . The 1,2,4-thiadiazole core is known for its bioisosteric properties, often contributing to metabolic stability and enhanced binding affinity in drug candidates . Structural characterization of such compounds typically employs spectroscopic methods (e.g., FTIR, NMR) and X-ray crystallography, as demonstrated in related benzamide derivatives .
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-10-17(14-15-11(2)16-19-14)13(18)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZORUPOEDMGJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NC(=NS1)C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606645 | |
| Record name | N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62347-30-2 | |
| Record name | N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with butylamine and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Biological Activities
The 1,3,4-thiadiazole moiety, which is part of the structure of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide, is known for a wide range of biological activities. These include:
- Anticancer Activity : Several derivatives of 1,3,4-thiadiazole have been studied for their cytotoxic properties against various cancer cell lines. For instance, compounds with the thiadiazole scaffold have shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values of 0.28 and 0.52 μg/mL respectively .
- Anticonvulsant Properties : Research has indicated that certain thiadiazole derivatives exhibit anticonvulsant activity. For example, a study demonstrated that a synthesized derivative showed significant protection in MES (maximal electroshock seizure) and PTZ (pentylenetetrazole) models at doses as low as 30 mg/kg .
- Antimicrobial Effects : Thiadiazole derivatives have also been investigated for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with biological macromolecules, making them potential candidates for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural characteristics. The SAR studies reveal that modifications on the thiadiazole ring can significantly impact biological activity:
| Compound | Activity | IC50 (µg/mL) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.28 | MCF-7 |
| Compound B | Anticonvulsant | 126.8 | MES |
| Compound C | Antimicrobial | Varies | Bacterial strains |
This table summarizes selected compounds derived from the thiadiazole scaffold and their respective activities.
Medicinal Chemistry Applications
This compound is being explored for its potential therapeutic effects:
- Enzyme Inhibition : The compound has been studied as a potential enzyme inhibitor. Its ability to form hydrogen bonds with target enzymes enhances its binding affinity and may lead to effective inhibition .
- Neuroprotective Effects : Some studies suggest that derivatives containing the thiadiazole moiety exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiadiazole derivatives against various cancer cell lines. One derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 0.28 µg/mL and was found to induce apoptosis in cancer cells without affecting normal cells .
Case Study 2: Anticonvulsant Activity
In another investigation focusing on anticonvulsant properties, a compound derived from the same scaffold was tested in animal models and showed promising results in reducing seizure activity at low doses (30 mg/kg), indicating its potential as an anticonvulsant agent .
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Thiadiazole vs. Pyrazole/Oxadiazole Cores : The 1,2,4-thiadiazole ring in the target compound and analogs (e.g., VIa, 509) confers distinct electronic and steric properties compared to pyrazole (5a) or oxadiazole cores. Thiadiazoles enhance metabolic stability and are often employed in kinase inhibitors , whereas pyrazoles are prevalent in antimicrobial agents , and oxadiazoles improve metabolic resistance .
- In contrast, the 4-methyl-benzyloxy group in VIa may facilitate π-π stacking with HDAC8’s hydrophobic pockets . The diethoxyphosphoryl group in compound 509 introduces polarity, possibly enhancing interactions with charged residues in cellular targets .
Pharmacological and Biochemical Profiles
Antiproliferative Activity:
Compounds like VIa-VIc (1,2,4-thiadiazol-5-yl benzamides) exhibit antiproliferative effects against colon cancer cells, with IC₅₀ values comparable to Vorinostat (a reference HDAC inhibitor). Molecular docking studies suggest these compounds bind to HDAC8 via hydrogen bonding and hydrophobic interactions .
Antimicrobial Activity:
Compound 5a (pyrazole derivative) shows antimicrobial activity attributed to its 4-chlorophenyl and tert-butyl groups, which may disrupt bacterial membrane integrity . The target compound’s thiadiazole core, however, is less commonly associated with antimicrobial effects, highlighting how minor structural changes redirect biological activity.
Metabolic Stability:
The oxadiazole-containing analog in demonstrates improved metabolic stability due to the trifluoromethyl and 3-methyl-1,2,4-oxadiazole groups, which resist oxidative degradation . The target compound’s thiadiazole ring may offer similar stability, but its N-butyl chain could be susceptible to cytochrome P450-mediated oxidation.
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Features
- The similarity in C=O stretches (~1670–1673 cm⁻¹) across benzamide derivatives confirms the conserved amide linkage.
- Distinct NMR signals (e.g., tert-butyl vs. N-butyl) aid in structural differentiation .
Biological Activity
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties, as well as its implications for drug development.
Chemical Structure and Properties
The compound features a butyl group , a benzamide moiety , and a 3-methyl-1,2,4-thiadiazole ring . The thiadiazole ring contributes to the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Compounds containing thiadiazole rings have been reported to exhibit antimicrobial activity . For instance, derivatives have shown effectiveness against various bacterial strains and have been investigated for their potential as anti-tubercular agents . This compound is expected to share these properties based on its structural characteristics.
Antifungal Activity
Research indicates that thiadiazole derivatives can possess antifungal properties . Studies have highlighted the efficacy of similar compounds against fungal infections, suggesting that this compound may also demonstrate such activity. Further empirical studies are necessary to confirm this.
Anti-inflammatory Effects
Thiadiazole derivatives have been associated with anti-inflammatory effects , which could be attributed to their ability to inhibit certain pathways involved in inflammation. The specific mechanisms through which this compound exerts these effects require detailed investigation.
Case Studies and Research Findings
A review of various studies reveals promising results regarding the biological activity of thiadiazole compounds:
- Anticancer Activity : A study demonstrated that certain thiadiazole derivatives exhibited selective anticancer activity against various cancer cell lines. For example:
- Binding Affinity Studies : Interaction studies involving this compound focus on its binding affinity to specific biological targets such as enzymes or receptors. Research has indicated that thiadiazole derivatives can interact with adenosine receptors and exhibit varying degrees of selectivity and potency .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in terms of biological activity, a comparison with other related compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]acetamide | Contains both acetamide and thiadiazole | Potent A3 receptor antagonist |
| 2-Amino-[1,2,4]thiadiazole | Simple thiadiazole derivative | Antimicrobial properties |
| Benzothiazole derivatives | Contains a similar heterocyclic structure | Anti-tubercular activity |
This table highlights the potential applications of this compound in pharmacology compared to other compounds.
Q & A
Q. What are the standard synthetic protocols for N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a functionalized thiadiazole moiety. For example, a pyridine-catalyzed reaction between 3-methyl-1,2,4-thiadiazol-5-amine and benzoyl chloride derivatives under reflux conditions can yield the target compound. Key steps include:
- Amide bond formation : Use of anhydrous pyridine to activate the acyl chloride (e.g., N-butylbenzoyl chloride) .
- Purification : Recrystallization from methanol or ethanol to isolate pure crystals .
Critical parameters : Reaction time (overnight stirring), solvent choice (pyridine or DMF), and stoichiometric ratios (1:1 molar ratio of amine to acyl chloride) .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer :
- Purity checks : Thin-layer chromatography (TLC) using silica gel plates (e.g., Merck Silica Gel 60 F254) with ethyl acetate/hexane (1:1) as the mobile phase .
- Structural validation :
- NMR spectroscopy : -NMR (400 MHz, DMSO-d6) to confirm proton environments (e.g., aromatic protons at δ 7.3–7.8 ppm, thiadiazole protons at δ 2.5–3.0 ppm) .
- IR spectroscopy : Peaks at 1605–1670 cm for C=O stretching in the benzamide group and 1240–1300 cm for C-N bonds .
- Melting point analysis : Uncorrected melting points (e.g., 160–290°C) to verify consistency with literature .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound?
- Methodological Answer : Low yields may arise from incomplete amide bond formation or side reactions. Optimization strategies include:
- Catalyst screening : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance reaction efficiency .
- Microwave-assisted synthesis : Reduced reaction time (e.g., 5–10 hours vs. overnight) and improved yields (70–95%) via controlled microwave heating .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while pyridine acts as both solvent and base .
Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) for this compound be resolved?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR data with -NMR and DEPT-135 spectra to confirm carbon environments (e.g., carbonyl carbons at δ 165–170 ppm) .
- Computational modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational frequencies for C=O and N-H bonds .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in molecular geometry (e.g., hydrogen bonding patterns stabilizing the thiadiazole-benzamide conformation) .
Q. What strategies improve the bioavailability or solubility of this compound in pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to the benzamide or thiadiazole moiety to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
- In silico modeling : Predict logP values and solubility parameters using software like ACD/Labs or Schrodinger Suite to guide structural modifications .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for this compound in different assays?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., incubation time, concentration ranges) .
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays to identify potential metabolic interference .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., alkyl chain length, thiadiazole substituents) to isolate bioactive motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
